molecular formula C19H16ClFN2O3 B2480107 Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1243094-23-6

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2480107
CAS No.: 1243094-23-6
M. Wt: 374.8
InChI Key: XGDJIRBIYMWZPT-UHFFFAOYSA-N
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Description

Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C19H16ClFN2O3 and its molecular weight is 374.8. The purity is usually 95%.
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Scientific Research Applications

Quinoline Derivatives as Antibacterial Agents

Quinoline derivatives, including those similar to the specified compound, have been synthesized and investigated for their antibacterial properties. Krishnakumar et al. (2012) synthesized a series of quinoline-3-carboxylates, demonstrating moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholerae. This highlights the potential of such compounds in the development of new antibacterial agents (Krishnakumar et al., 2012).

Structural and Spectroscopic Studies

Detailed structural and spectroscopic analysis of quinoline derivatives provides essential insights into their chemical behavior and potential applications. Podányi et al. (1996) conducted a comprehensive NMR study on halogenated dihydroquinoline carboxylates, including fluorine and chlorine substituents, similar to the compound . This research contributes to understanding the electronic effects of halogen substituents on quinoline structures, which is crucial for designing compounds with desired biological activities (Podányi et al., 1996).

Fluorophores and Radioprotectors

Quinoline derivatives are also known for their fluorophore properties, making them valuable in biochemistry and medicine for studying various biological systems. Aleksanyan and Hambardzumyan (2013) explored the synthesis of new quinoline derivatives, indicating their potential as fluorophores and radioprotectors. This underscores the versatility of quinoline compounds in scientific research, beyond their antimicrobial applications (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Characterization

The synthesis and characterization of quinoline derivatives form the basis for their application in scientific research. Desai et al. (2007) synthesized new quinazolines with potential antimicrobial activity, demonstrating the ongoing interest in quinoline compounds for developing new therapeutic agents. Such studies are pivotal for identifying promising leads in drug discovery efforts (Desai et al., 2007).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride and subsequent esterification with ethanol and HCl.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "ethanol", "HCl" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with ethyl 8-chloro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of acetic acid to form the Schiff base.", "Step 2: Reduction of the Schiff base with sodium borohydride in methanol to form the amine.", "Step 3: Esterification of the amine with ethanol and HCl to form Ethyl 8-chloro-4-((2-fluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] }

CAS No.

1243094-23-6

Molecular Formula

C19H16ClFN2O3

Molecular Weight

374.8

IUPAC Name

ethyl 8-chloro-4-[(2-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C19H16ClFN2O3/c1-2-26-19(25)15-17(22-10-11-6-3-4-9-14(11)21)12-7-5-8-13(20)16(12)23-18(15)24/h3-9H,2,10H2,1H3,(H2,22,23,24)

InChI Key

XGDJIRBIYMWZPT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3F

solubility

not available

Origin of Product

United States

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